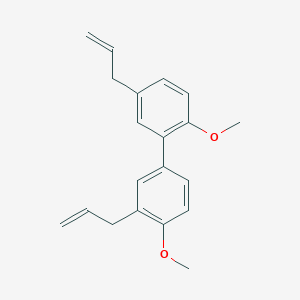

Di-O-methylhonokiol

Description

The exact mass of the compound Honokiol dimethyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-5-7-15-9-11-20(22-4)18(13-15)16-10-12-19(21-3)17(14-16)8-6-2/h5-6,9-14H,1-2,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCJELDNRAWYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OC)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315202 | |

| Record name | 1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68592-18-7 | |

| Record name | HONOKIOL DIMETHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXY-2-(4-METHOXY-3-PROP-2-ENYL-PHENYL)-4-PROP-2-ENYL-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V2NA9T3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Putative Mechanism of Action of Di-O-methylhonokiol in Neuronal Cells: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the neuroprotective mechanisms of honokiol (HKL) and its mono-methylated derivative, 4'-O-methylhonokiol (MH). However, specific research on the mechanism of action of Di-O-methylhonokiol (DOH) in neuronal cells is currently limited. This guide, therefore, presents a putative mechanism of action for DOH, extrapolated from the well-established activities of HKL and MH. The information provided herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into the specific neuronal effects of this compound.

Core Tenets of Neuroprotection: A Synthesis of Honokiol and its Derivatives

This compound (DOH) is a derivative of honokiol, a biphenolic lignan isolated from the bark of Magnolia species. Honokiol and its mono-methylated form, 4'-O-methylhonokiol, are known to readily cross the blood-brain barrier and exert a range of neuroprotective effects.[1][2] It is hypothesized that DOH shares and potentially enhances some of these properties due to increased lipophilicity, which may facilitate its passage across cellular and subcellular membranes.

The neuroprotective actions of these related compounds converge on several key cellular processes:

-

Anti-neuroinflammatory Effects: Inhibition of pro-inflammatory mediators in microglia and astrocytes.[3][4][5]

-

Antioxidant and Oxidative Stress Reduction: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant systems.[6][7][8]

-

Anti-apoptotic Activity: Modulation of cell death pathways to promote neuronal survival.[9][10]

-

Mitochondrial Homeostasis: Preservation of mitochondrial function and integrity.[11]

-

Modulation of Neuropathological Hallmarks: Attenuation of amyloid-beta (Aβ) production and tau hyperphosphorylation.[6][12][13]

Key Signaling Pathways Modulated by Honokiol and 4'-O-methylhonokiol

The neuroprotective effects of honokiol and its derivatives are orchestrated through the modulation of several critical intracellular signaling pathways. It is plausible that this compound engages these same pathways.

NF-κB Signaling Pathway in Neuroinflammation

Honokiol and 4'-O-methylhonokiol are potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3] In the context of neuroinflammation, activated microglia and astrocytes release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to neuronal damage.[4] Honokiol and its derivatives are thought to suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[3]

References

- 1. Neuro-Modulating Effects of Honokiol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Honokiol Ameliorates Amyloidosis and Neuroinflammation and Improves Cognitive Impairment in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-O-methylhonokiol attenuated memory impairment through modulation of oxidative damage of enzymes involving amyloid-β generation and accumulation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Honokiol Microemulsion Causes Stage-Dependent Toxicity Via Dual Roles in Oxidation-Reduction and Apoptosis through FoxO Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-O-methylhonokiol prevents memory impairment in the Tg2576 transgenic mice model of Alzheimer's disease via regulation of β-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

4-O-Methylhonokiol: A Technical Guide to its Natural Sources and Isolation from Magnolia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-methylhonokiol is a biphenolic neolignan found in various species of the Magnolia genus.[1][2] It is a derivative of honokiol, another prominent bioactive compound in Magnolia extracts.[3] In recent years, 4-O-methylhonokiol has garnered significant scientific interest due to its diverse and promising pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[4] This technical guide provides an in-depth overview of the natural sources of 4-O-methylhonokiol, detailed protocols for its isolation and purification from Magnolia species, and a summary of its key signaling pathways.

Natural Sources of 4-O-Methylhonokiol in Magnolia Species

4-O-methylhonokiol has been identified in several Magnolia species, with its concentration varying depending on the species and the part of the plant. The seeds and bark are generally the most abundant sources. Below is a summary of the quantitative data available for the presence of 4-O-methylhonokiol in various Magnolia species.

| Magnolia Species | Plant Part | Concentration of 4-O-Methylhonokiol | Reference(s) |

| Magnolia grandiflora | Seeds | ~10% of neolignans | [4] |

| Magnolia officinalis | Bark | 16.6% of the extract | [4] |

| Magnolia obovata | Stem Bark | 8.5 g from 20 kg | [4] |

| Magnolia virginiana | Flowers | Present | [4] |

| Magnolia garrettii | Not specified | Present | [4] |

| Magnolia champaca | Bark | Lower than M. officinalis | [5] |

| Magnolia denudata | Flowers | 1.021 mg/g | [5] |

Experimental Protocols for Isolation and Purification

The isolation of 4-O-methylhonokiol from Magnolia species typically involves an initial solvent extraction followed by chromatographic purification. The following protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Extraction from Magnolia Bark or Seeds

This protocol describes a general method for the solvent extraction of 4-O-methylhonokiol from dried and powdered Magnolia bark or seeds.

Materials and Reagents:

-

Dried and powdered Magnolia bark or seeds

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh the desired amount of dried, powdered Magnolia plant material.

-

Suspend the plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).[6]

-

Stir the mixture at room temperature for 24-48 hours. For improved efficiency, reflux extraction can be performed at a controlled temperature (e.g., 60-70°C) for 2-4 hours.[7]

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue to maximize the yield.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude Magnolia extract

-

Silica gel (60-120 mesh)

-

n-hexane

-

Ethyl acetate (EtOAc)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

100% n-hexane

-

95:5 n-hexane:EtOAc

-

90:10 n-hexane:EtOAc

-

80:20 n-hexane:EtOAc

-

70:30 n-hexane:EtOAc

-

50:50 n-hexane:EtOAc

-

100% EtOAc

-

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing 4-O-methylhonokiol.

-

Combine the fractions rich in 4-O-methylhonokiol and evaporate the solvent to obtain a purified fraction.

Protocol 3: High-Purity Isolation by Preparative HPLC

For obtaining high-purity 4-O-methylhonokiol, preparative high-performance liquid chromatography (HPLC) is recommended.

Materials and Reagents:

-

Purified fraction of 4-O-methylhonokiol

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (optional)

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the purified fraction from the silica gel column in the initial mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

A common mobile phase system is a mixture of methanol and water, optionally with a small amount of acetic acid (e.g., 1%) to improve peak shape.[1]

-

A typical isocratic elution can be performed with a mobile phase of methanol and 1% acetic acid in water (85:15, v/v) at a flow rate of 85 mL/min, with detection at 294 nm.[1]

-

Alternatively, a gradient elution can be employed for better separation. A generalized gradient could be:

-

Start with 60-70% methanol in water.

-

Linearly increase the methanol concentration to 90-100% over 20-30 minutes.

-

-

Inject the sample and collect the fraction corresponding to the 4-O-methylhonokiol peak.

-

Evaporate the solvent from the collected fraction to obtain highly purified 4-O-methylhonokiol.

Signaling Pathways Modulated by 4-O-Methylhonokiol

4-O-methylhonokiol exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate its mechanism of action on these pathways.

NF-κB Signaling Pathway

4-O-methylhonokiol has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation. It prevents the translocation of the p50/p65 subunits of NF-κB into the nucleus.[8] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα.[9] The inhibition of IκB kinase (IKK) is a likely mechanism for this effect.[8]

PI3K/Akt Signaling Pathway

4-O-methylhonokiol has been demonstrated to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival.[3] While the direct mechanism on PI3K or Akt is still under investigation, it is known that honokiol, a related compound, can upregulate the expression of PTEN, a negative regulator of this pathway.[10]

CB2 Receptor and COX-2 Signaling

4-O-methylhonokiol exhibits a complex interaction with the cannabinoid receptor 2 (CB2), acting as a dual modulator. It functions as an inverse agonist for the cAMP pathway while acting as an agonist for intracellular calcium mobilization.[2] Additionally, 4-O-methylhonokiol is a substrate-specific inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2]

Conclusion

4-O-methylhonokiol is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. This guide provides a foundational understanding of its natural sources and detailed methodologies for its isolation, which are crucial for advancing research and development. The elucidation of its interactions with key signaling pathways offers a basis for understanding its pharmacological effects and for the design of future studies. Further research is warranted to fully explore the clinical applications of this multifaceted neolignan.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of ethanol-extracted lignin from palm fiber by response surface methodology and preparation of activated carbon fiber for dehumidification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Honokiol suppresses proliferation and induces apoptosis via regulation of the miR-21/PTEN/PI3K/AKT signaling pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of Di-O-methylhonokiol review

An In-depth Technical Guide to the of 4-O-methylhonokiol

Introduction

4-O-methylhonokiol (MH), a neolignan biphenolic compound, is a significant bioactive constituent isolated from the bark and seeds of trees belonging to the Magnolia genus, such as Magnolia officinalis and Magnolia grandiflora.[1][2] Structurally, it is a derivative of honokiol, featuring a methoxy group at the C4 position.[1] MH has garnered considerable attention within the scientific community for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, and metabolic-regulating agent.[1][3] This technical guide provides a comprehensive review of the core pharmacological properties of 4-O-methylhonokiol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers and drug development professionals.

Note on Nomenclature: This document focuses on 4-O-methylhonokiol (IUPAC name: 2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol), which is extensively documented in scientific literature. The term "Di-O-methylhonokiol" would imply methylation of both hydroxyl groups of the parent compound, honokiol. While 4-O-methylhonokiol is a mono-methylated derivative, it is the most studied compound of this class and is often the subject of research in this area.

Anti-inflammatory and Immunomodulatory Effects

4-O-methylhonokiol exhibits robust anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[4] Its action involves the suppression of pro-inflammatory mediators and the enzymes that produce them.

Mechanism of Action: The principal anti-inflammatory mechanism of MH is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), MH prevents the translocation of the p50 and p65 subunits of NF-κB into the nucleus.[4] This action suppresses the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade.[1][4] Additionally, MH has been shown to downregulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anti-inflammatory effects.[1]

References

- 1. japsonline.com [japsonline.com]

- 2. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

Bioavailability and Pharmacokinetics of 4-O-methylhonokiol in Rats: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of 4-O-methylhonokiol in rats, intended for researchers, scientists, and drug development professionals. The information presented is collated from peer-reviewed scientific literature.

Introduction

4-O-methylhonokiol, a neolignan biphenol found in Magnolia species, has garnered scientific interest for its diverse pharmacological properties.[1][2] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a potential therapeutic agent. This document summarizes the key pharmacokinetic parameters, experimental methodologies, and metabolic pathways of 4-O-methylhonokiol in rat models.

Pharmacokinetic Profile

Studies in Sprague-Dawley rats have revealed that 4-O-methylhonokiol is characterized by poor oral bioavailability and high systemic clearance.[1] Following oral administration, the compound is absorbed, reaching a peak plasma concentration, but is rapidly metabolized, which significantly limits its systemic exposure.[3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of 4-O-methylhonokiol in male Sprague-Dawley rats after a single intravenous (IV) or oral (PO) dose.

Table 1: Pharmacokinetic Parameters of 4-O-methylhonokiol in Rats (Intravenous Administration)

| Parameter | Units | Value (Mean ± SD) |

| Dose | mg/kg | 2 |

| AUC₀-∞ | ng·h/mL | 101.9 ± 15.6 |

| CL | L/h/kg | 0.33 ± 0.05 |

| Vd | L/kg | 0.77 ± 0.12 |

| t₁/₂ | h | 1.6 ± 0.1 |

Data sourced from Yu et al., 2014.[3]

Table 2: Pharmacokinetic Parameters of 4-O-methylhonokiol in Rats (Oral Administration)

| Parameter | Units | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| AUC₀-t | ng·h/mL | 114.2 ± 20.9 |

| Cₘₐₓ | ng/mL | 24.1 ± 3.3 |

| Tₘₐₓ | h | 2.9 ± 1.9 |

| Absolute Bioavailability (F) | % | 3.5 |

Data sourced from Yu et al., 2014.[3]

Experimental Protocols

The pharmacokinetic data presented above were obtained through a series of experiments involving drug administration to rats, blood sample collection, and subsequent analysis.

Animal Studies

-

Species: Male Sprague-Dawley rats.[3]

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

-

Drug Administration:

Sample Collection and Preparation

-

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Sample Pre-treatment: Plasma samples were typically deproteinized, often with acetonitrile, which may contain an internal standard for analytical quantification.[4][5]

Analytical Methodology

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for the quantification of 4-O-methylhonokiol and its parent compound, honokiol, in plasma.[4][5][6]

-

Chromatographic Conditions:

Metabolism

The low oral bioavailability and high systemic clearance of 4-O-methylhonokiol are primarily attributed to its rapid and extensive hepatic metabolism.[3]

Metabolic Pathways

-

Demethylation: 4-O-methylhonokiol is converted to its parent compound, honokiol, in a concentration-dependent manner. This reaction is mediated by the cytochrome P450 enzyme system in rat liver microsomes.[3]

-

Conjugation: The compound also undergoes phase II metabolism through glucuronidation and sulfation in rat liver microsomes and cytosol, respectively.[3] Honokiol, the metabolite of 4-O-methylhonokiol, is also extensively metabolized through glucuronidation and sulfation.[7][8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for pharmacokinetic studies of 4-O-methylhonokiol in rats.

Metabolic Pathway of 4-O-methylhonokiol

Caption: Metabolic pathway of 4-O-methylhonokiol in rats.

Conclusion

The pharmacokinetic profile of 4-O-methylhonokiol in rats is defined by low oral bioavailability and rapid systemic clearance, primarily due to extensive first-pass metabolism in the liver. The main metabolic pathways involve demethylation to honokiol and subsequent conjugation, as well as direct conjugation of the parent compound. These findings are critical for guiding further preclinical and clinical development, suggesting that strategies to bypass hepatic first-pass metabolism or to develop more metabolically stable analogs may be necessary to enhance its therapeutic potential.

References

- 1. japsonline.com [japsonline.com]

- 2. 4-O-methylhonokiol, a PPARγ agonist, inhibits prostate tumour growth: p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of honokiol after intravenous administration in rats assessed using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic method for simultaneous determination of honokiol and magnolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics of honokiol in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism and disposition of honokiol in rat and human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

Di-O-methylhonokiol: A PPARγ Agonist with Therapeutic Potential in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of research involves the targeting of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and lipid metabolism.[1][2] Di-O-methylhonokiol (DOH), also known as 4-O-methylhonokiol (MH), a natural neolignan isolated from Magnolia officinalis, has emerged as a potent PPARγ agonist, demonstrating significant anti-tumor activity in prostate cancer models.[3][4] This technical guide provides a comprehensive overview of the current understanding of DOH as a PPARγ agonist in the context of prostate cancer, with a focus on its mechanism of action, quantitative experimental data, and detailed methodologies for key experiments.

Mechanism of Action: PPARγ-Dependent and Independent Pathways

DOH exerts its anti-cancer effects in prostate cancer through a multi-faceted mechanism primarily centered on the activation of PPARγ.[3][5] Upon binding to and activating PPARγ, DOH initiates a signaling cascade that leads to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest.[3]

A key downstream effect of PPARγ activation by DOH is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a transcription factor that is constitutively active in many cancers, including prostate cancer, and promotes cell survival and proliferation. DOH-mediated PPARγ activation leads to the inhibition of NF-κB's transcriptional activity, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and cIAP1/2, and upregulating pro-apoptotic proteins like Bax and cleaved caspases-3 and -9.[3]

Furthermore, the activation of PPARγ by DOH induces the expression of the cyclin-dependent kinase inhibitor p21.[3] The upregulation of p21 plays a pivotal role in mediating the anti-proliferative effects of DOH by causing a G0/G1 phase cell cycle arrest.[3] This is achieved through the inhibition of cyclin D1/CDK4 complexes, which are essential for cell cycle progression.[3]

While the PPARγ-dependent pathway is central, some studies suggest that honokiol and its derivatives may also exhibit PPARγ-independent anti-cancer effects, such as the inhibition of AKT signaling and the degradation of the transcription factor specificity protein 1 (SP1).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on prostate cancer.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cells

| Cell Line | Assay | Treatment | Concentration | Duration | Results | Reference |

| PC-3 | Cell Growth Inhibition | 4-O-methylhonokiol | Not Specified | Not Specified | Growth of human prostate cancer cells was inhibited. | [3] |

| LNCaP | Cell Growth Inhibition | 4-O-methylhonokiol | Not Specified | Not Specified | Growth of human prostate cancer cells was inhibited. | [3] |

| PC-3 | Apoptosis | 4-O-methylhonokiol | Not Specified | Not Specified | Induced apoptotic cell death. | [3] |

| LNCaP | Apoptosis | 4-O-methylhonokiol | Not Specified | Not Specified | Induced apoptotic cell death. | [3] |

| PC-3 | Cell Cycle Analysis | 4-O-methylhonokiol | Not Specified | Not Specified | Induced G0-G1 phase cell cycle arrest. | [3] |

| LNCaP | Cell Cycle Analysis | 4-O-methylhonokiol | Not Specified | Not Specified | Induced G0-G1 phase cell cycle arrest. | [3] |

| PC-3 | Protein Expression | 4-O-methylhonokiol | Not Specified | Not Specified | Increased expression of PPARγ and p21; decreased phosphorylation of Rb. | [3] |

| LNCaP | Protein Expression | 4-O-methylhonokiol | Not Specified | Not Specified | Increased expression of PPARγ. | [3] |

| LNCaP | Cell Viability | Honokiol | 40 µM | 24 h | Decreased viability by about 50%. | [6] |

| C4-2 | AR Protein Level | Honokiol | Dose-dependent | 24h & 48h | Markedly decreased AR protein levels. | [6] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Administration Route | Duration | Results | Reference |

| Nude mice with PC-3 tumor xenografts | 4-O-methylhonokiol | 40 mg/kg | i.p. | 28 days | Tumor volume was 71.0% of the control group; Tumor weight was 40.1% of the control group. | [3] |

| Nude mice with PC-3 tumor xenografts | 4-O-methylhonokiol | 80 mg/kg | i.p. | 28 days | Tumor volume was 57.7% of the control group; Tumor weight was 30.9% of the control group. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in prostate cancer research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for specified time periods (e.g., 24, 48, 72 hours).[7]

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat prostate cancer cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8]

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[9] Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, NF-κB, p21, Bcl-2, Bax, caspases, actin) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude mice).[12]

-

Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., PC-3) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly with calipers.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-300 mm³), randomize the mice into treatment and control groups.[3] Administer this compound (e.g., 40 and 80 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 4 weeks).[3]

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.[3] Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound in prostate cancer and a typical experimental workflow.

Caption: DOH signaling pathway in prostate cancer.

Caption: Experimental workflow for DOH evaluation.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for prostate cancer through its action as a PPARγ agonist. The compound effectively inhibits cancer cell growth, induces apoptosis, and promotes cell cycle arrest in preclinical models. The detailed mechanisms involving the suppression of NF-κB and induction of p21 provide a solid rationale for its further development.

Future research should focus on optimizing the delivery and bioavailability of DOH, potentially through novel formulations. Combination therapies, pairing DOH with existing chemotherapeutic agents, could also enhance its efficacy and overcome potential resistance mechanisms. Further elucidation of the PPARγ-independent effects of DOH will provide a more complete understanding of its anti-cancer properties. Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings of this compound into tangible benefits for patients with prostate cancer.

References

- 1. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of peroxisome proliferator-activated receptor gamma in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-O-methylhonokiol, a PPARγ agonist, inhibits prostate tumour growth: p21-mediated suppression of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-O-methylhonokiol, a PPARγ agonist, inhibits prostate tumour growth: p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Honokiol Inhibits Androgen Receptor Activity in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Honokiol Inhibits Proliferation, Invasion and Induces Apoptosis Through Targeting Lyn Kinase in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Honokiol induces cell cycle arrest and apoptosis via inhibition of survival signals in adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. cdn.bcm.edu [cdn.bcm.edu]

- 11. nacalai.com [nacalai.com]

- 12. mdpi.com [mdpi.com]

The Neuroprotective Potential of 4-O-Methylhonokiol in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. 4-O-methylhonokiol, a bioactive neolignan derived from Magnolia officinalis, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical models of AD. This technical guide provides an in-depth analysis of the current research, detailing the compound's efficacy, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study of 4-O-methylhonokiol as a potential treatment for Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark neuropathological features, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The pathological cascade of AD also involves significant neuroinflammation and oxidative stress, which contribute to neuronal dysfunction and cell death.[2][3] Current therapeutic strategies for AD offer symptomatic relief but do not halt or reverse the underlying disease progression.[4]

4-O-methylhonokiol, a derivative of honokiol, has garnered attention for its potent anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7] Its ability to cross the blood-brain barrier makes it an attractive candidate for targeting the central nervous system.[8] This guide synthesizes the findings from key studies investigating the neuroprotective effects of 4-O-methylhonokiol in various in vitro and in vivo models of Alzheimer's disease.

Quantitative Efficacy of 4-O-Methylhonokiol

The neuroprotective effects of 4-O-methylhonokiol have been quantified across several preclinical studies. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy in different experimental settings.

Table 1: In Vivo Efficacy of 4-O-Methylhonokiol in Alzheimer's Disease Models

| Animal Model | Dosage | Administration Route & Duration | Key Findings & Quantitative Data | Reference(s) |

| Aβ(1-42)-injected mice | 1 mg/kg | Drinking water for 5 weeks | Suppressed Aβ(1-42)-induced memory impairments. | [9] |

| Swedish AβPP (AβPPsw) mice | 1.0 mg/kg | Pre-treatment for 3 months | Recovered memory impairment and prevented neuronal cell death. Reduced Aβ1-42 accumulation. | |

| Lipopolysaccharide (LPS)-induced memory impairment model | 1 mg/kg | Chronic oral administration | Ameliorated LPS-induced memory impairment. | [4] |

| Aβ(1-42)-infused mice | 0.2, 0.5, and 1.0 mg/kg | Pre-treatment for 3 weeks prior to and during infusion | Dose-dependently improved Aβ(1-42)-induced memory impairment and prevented neuronal cell death. | [10] |

| Scopolamine-induced memory impairment model | 0.75 and 1.5 mg/kg/mouse | p.o. for 1 week | Prevented memory impairment in a dose-dependent manner. | [11] |

| Presenilin 2 (PS2) mutant mice | 1.0 mg/kg | Oral treatment for 3 months | Prevented PS2 mutation-induced memory impairment and neuronal cell death. Reduced Aβ(1-42) accumulation. | [6] |

| Tg2576 transgenic mice | 1 mg/kg | Drinking water for 12 weeks | Prevented memory impairment and inhibited Aβ deposition. |

Table 2: In Vitro Efficacy and Mechanistic Data of 4-O-Methylhonokiol

| In Vitro Model | Concentration | Key Findings & Quantitative Data | Reference(s) |

| Cultured neurons and PC12 cells | Not specified | Inhibited H₂O₂ and Aβ(1-42)-induced neurotoxicity by preventing reactive oxygen species (ROS) generation. | [9] |

| In vitro assay | Not specified | Directly inhibited β-secretase activity and Aβ fibrillization. | [9] |

| In vitro assay | IC₅₀ = 12 nM | Inhibited acetylcholinesterase (AChE) activity. | [7][11] |

| Cultured cortical neurons | 10 μM | Inhibited Aβ(1-42) (5 μM)-induced reactive oxidative species generation and neuronal cell death. | [10] |

| Cultured astrocytes | Dose-dependent | Prevented lipopolysaccharide (1μg/ml)-induced generation of TNF-α, IL-1β, ROS, and NO. | [6] |

Core Mechanisms of Neuroprotection

4-O-methylhonokiol exerts its neuroprotective effects through a multi-targeted approach, addressing several key pathological features of Alzheimer's disease.

Anti-Amyloidogenic Properties

A primary mechanism of 4-O-methylhonokiol is its ability to interfere with the production and accumulation of amyloid-beta. It has been shown to directly inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[9][12] By reducing BACE1 activity, 4-O-methylhonokiol decreases the generation of Aβ peptides.[12] Furthermore, it has been observed to inhibit the fibrillization of Aβ in vitro, preventing the formation of toxic aggregates.[9] Studies in AβPPsw transgenic mice have also demonstrated that 4-O-methylhonokiol treatment increases the expression and activity of Aβ-degrading enzymes, such as insulin-degrading enzyme and neprilysin, and enhances the expression of the Aβ transport molecule, low-density lipoprotein receptor-related protein-1 (LRP-1), thereby promoting Aβ clearance.[12]

Attenuation of Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of AD, contributing to neuronal damage.[2] 4-O-methylhonokiol has demonstrated potent antioxidant properties. It effectively reduces the generation of reactive oxygen species (ROS) induced by Aβ and other toxins in cultured neurons.[9][10] In vivo studies have shown that treatment with 4-O-methylhonokiol decreases markers of oxidative damage, such as protein carbonyls and lipid peroxidation, while increasing the levels of the endogenous antioxidant glutathione in the brains of AD model mice.[12][10]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a prominent feature of the AD brain and contributes to neuronal injury.[4] 4-O-methylhonokiol exhibits significant anti-inflammatory activity. It has been shown to inhibit the activation of astrocytes and microglia in the brains of AD model mice.[10][13] Mechanistically, 4-O-methylhonokiol can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[4] This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][13] Some evidence also suggests that the anti-inflammatory and neuroprotective effects of 4-O-methylhonokiol may be mediated through the cannabinoid type-2 (CB2) receptor.[4][6]

Modulation of Signaling Pathways

The neuroprotective effects of 4-O-methylhonokiol are mediated through the modulation of key intracellular signaling pathways. It has been shown to inactivate the p38 mitogen-activated protein (MAP) kinase pathway, which is involved in Aβ-induced oxidative stress and neuronal death.[10] Additionally, 4-O-methylhonokiol has been found to suppress the activation of the extracellular signal-regulated kinase (ERK) pathway in the context of presenilin 2 mutations, which is associated with reduced oxidative damage and astrocyte activation.[6]

Inhibition of Acetylcholinesterase

In addition to its effects on the core pathologies of AD, 4-O-methylhonokiol has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[11] By inhibiting AChE, 4-O-methylhonokiol can increase cholinergic neurotransmission, which is impaired in AD and contributes to cognitive deficits. This mechanism is shared by some currently approved AD medications.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by 4-O-methylhonokiol and a typical experimental workflow for evaluating its efficacy in vivo.

Figure 1: Key Signaling Pathways Modulated by 4-O-Methylhonokiol.

Figure 2: In Vivo Experimental Workflow for 4-O-Methylhonokiol Evaluation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on 4-O-methylhonokiol.

In Vivo Models and Drug Administration

-

Animal Models: A variety of mouse models have been utilized to investigate the effects of 4-O-methylhonokiol, including:

-

Aβ(1-42)-injected mice: Intracerebroventricular (i.c.v.) injection of Aβ(1-42) (e.g., 0.5 µ g/mouse ) is used to induce acute memory impairment and neurotoxicity.[9]

-

Swedish AβPP (AβPPsw) Transgenic Mice: These mice overexpress a mutant form of human APP, leading to age-dependent Aβ deposition and cognitive deficits.[12]

-

Tg2576 Transgenic Mice: Similar to AβPPsw mice, this model overexpresses a mutant form of human APP and develops AD-like pathology.[5][13]

-

Presenilin 2 (PS2) Mutant Mice: These mice carry a mutation in the presenilin 2 gene, which is associated with familial Alzheimer's disease.[6]

-

Lipopolysaccharide (LPS)-induced Inflammation Model: Systemic injection of LPS is used to induce neuroinflammation and associated cognitive impairment.[4]

-

Scopolamine-induced Amnesia Model: Administration of the muscarinic receptor antagonist scopolamine is used to induce cholinergic dysfunction and memory deficits.[11]

-

-

Drug Administration: 4-O-methylhonokiol is typically administered orally, either through drinking water or by oral gavage.[9][11] Dosages generally range from 0.2 to 1.5 mg/kg per day.[10][11] Treatment durations vary depending on the study design, from one week for acute models to several months for chronic transgenic models.[11]

Behavioral Assessments

-

Morris Water Maze (MWM): This test is widely used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. Escape latency (time to find the platform) and distance traveled are recorded. A probe trial, with the platform removed, is often conducted to assess memory retention.[11]

-

Passive Avoidance Test: This test evaluates fear-motivated learning and memory. Mice are placed in a lighted compartment connected to a dark compartment. Upon entering the dark compartment, they receive a mild foot shock. The latency to re-enter the dark compartment is measured in subsequent trials to assess memory of the aversive stimulus.[11]

Biochemical and Histological Analyses

-

Enzyme-Linked Immunosorbent Assay (ELISA): Brain homogenates are analyzed using specific ELISA kits to quantify the levels of soluble and insoluble Aβ1-40 and Aβ1-42.[14] Levels of pro-inflammatory cytokines such as TNF-α and IL-1β are also measured by ELISA.[6]

-

β-Secretase (BACE1) Activity Assay: The enzymatic activity of BACE1 in brain tissue is measured using commercially available kits that utilize a secretase-specific peptide conjugated to a fluorescent reporter molecule.[9][13]

-

Oxidative Stress Markers:

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using assays such as the thiobarbituric acid reactive substances (TBARS) assay.[12]

-

Protein Carbonyls: Assessed by derivatizing carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) followed by spectrophotometric or immunological detection.[12]

-

Glutathione (GSH) Levels: Measured using colorimetric assays based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[12]

-

-

Immunohistochemistry and Immunofluorescence: Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques (using anti-Aβ antibodies), activated astrocytes (using anti-GFAP antibodies), and activated microglia (using anti-Iba1 antibodies).[13][14]

-

Western Blotting: This technique is used to determine the protein expression levels of key molecules in signaling pathways (e.g., phosphorylated and total p38, ERK, and components of the NF-κB pathway).[6]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of 4-O-methylhonokiol in the context of Alzheimer's disease. Its multifaceted mechanism of action, encompassing anti-amyloidogenic, antioxidant, anti-inflammatory, and neuromodulatory effects, makes it a compelling candidate for further investigation. The quantitative data from preclinical studies demonstrate its efficacy at relatively low doses.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: While 4-O-methylhonokiol is known to cross the blood-brain barrier, detailed pharmacokinetic studies in higher animal models are needed to optimize dosing and delivery strategies for potential clinical applications.[5]

-

Long-term Efficacy and Safety: Chronic, long-term studies in relevant animal models are necessary to fully evaluate the sustained therapeutic effects and potential long-term toxicity of 4-O-methylhonokiol.

-

Combination Therapies: Investigating the synergistic effects of 4-O-methylhonokiol with other potential AD therapeutics could lead to more effective treatment strategies.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of 4-O-methylhonokiol in human patients with Alzheimer's disease.

References

- 1. Nano-Honokiol ameliorates the cognitive deficits in TgCRND8 mice of Alzheimer’s disease via inhibiting neuropathology and modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress in alzheimer's disease: A review on emergent natural polyphenolic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparison between Extract Products of Magnolia officinalis on Memory Impairment and Amyloidogenesis in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of ethanol extract of Magnolia officinalis and 4-O-methylhonokiol on memory impairment and neuronal toxicity induced by beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-O-methylhonokiol attenuated β-amyloid-induced memory impairment through reduction of oxidative damages via inactivation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of the ethanol extract of Magnolia officinalis and 4-O-methylhonokiol on scopolamine-induced memory impairment and the inhibition of acetylcholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-O-methylhonokiol attenuated memory impairment through modulation of oxidative damage of enzymes involving amyloid-β generation and accumulation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-O-methylhonokiol prevents memory impairment in the Tg2576 transgenic mice model of Alzheimer's disease via regulation of β-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Di-O-methylhonokiol via NF-κB Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Di-O-methylhonokiol, with a specific focus on its mechanism of action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a bioactive neolignan compound derived from Magnolia officinalis, has demonstrated significant potential as a therapeutic agent for inflammatory conditions. This document outlines the quantitative data from key studies, details the experimental protocols used to ascertain these findings, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Inhibition of Inflammatory Mediators by 4-O-methylhonokiol

| Inflammatory Mediator | Cell Line/Model | Stimulant | Concentration of 4-O-methylhonokiol | Inhibition | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/ml) | 2.5-10 µM | Concentration-dependent | 9.8 µM | [1][2] |

| COX-2 Activity | Zymosan-injected mice | Zymosan | Not specified | Strong inhibition | 0.06 µM | [3] |

| Prostaglandin E2 (PGE2) | Zymosan-injected mice | Zymosan | Not specified | Strong inhibition | 0.10 µM | [3] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Not specified | Inhibition | 1.5 µg/ml | [3] |

Table 2: Effects of Honokiol (a related compound) on Inflammatory Cytokines and NF-κB Pathway Components

| Parameter | Cell Line/Model | Stimulant | Honokiol Concentration | Effect | Reference |

| TNF-α, IL-1β, IL-6, IL-12p70 | Human monocyte-derived DCs | LPS | Not specified | Reduction in production | [4] |

| IL-10, TGF-β1 | Human monocyte-derived DCs | LPS | Not specified | Increase in production | [4] |

| IKKα and IκBα phosphorylation | Human monocyte-derived DCs | LPS | Not specified | Inhibition | [4] |

| p65 nuclear translocation | HeLa cells | TNF-α | Not specified | Inhibition | [5] |

| MMP-9, TNF-α, IL-8, ICAM-1, MCP-1 | HeLa cells | TNF-α | Not specified | Suppression of gene expression | [5] |

Core Mechanism of Action: NF-κB Inhibition

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

This compound intervenes in this pathway at several key points:

-

Inhibition of IKK activity : By suppressing the activity of the IKK complex, this compound prevents the phosphorylation of IκBα.[5]

-

Prevention of IκBα degradation : As a consequence of IKK inhibition, IκBα remains unphosphorylated and bound to NF-κB, preventing its degradation.[5]

-

Inhibition of p65 nuclear translocation : By keeping the NF-κB/IκBα complex intact in the cytoplasm, this compound blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1][5]

This multi-level inhibition effectively shuts down the inflammatory cascade orchestrated by NF-κB.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Objective: To determine the effect of this compound on the viability of RAW 264.7 macrophage cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24 hours.

-

After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophages.

-

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. The Griess assay is a colorimetric method that detects nitrite as a measure of NO production.[7] It involves a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[7]

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/ml) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µl of the supernatant with 100 µl of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the total protein levels of NF-κB p65.

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

Cell Lysis:

-

Treat RAW 264.7 cells with this compound and/or LPS as described previously.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

Gel Electrophoresis:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

-

Immunofluorescence for p65 Nuclear Translocation

-

Objective: To visualize the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Principle: Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific target antigens in cells.[8] The location of the p65 subunit can be visualized using a fluorescence microscope.

-

Procedure:

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and/or LPS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against p65 overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides with a mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. The co-localization of the p65 signal with the DAPI signal indicates nuclear translocation.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the mechanism of action.

Conclusion

This compound exhibits potent anti-inflammatory properties primarily through the targeted inhibition of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, it effectively downregulates the expression of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical application in the treatment of inflammatory diseases.

References

- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Honokiol inhibits LPS-induced maturation and inflammatory response of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

4-O-Methylhonokiol from Magnolia grandiflora: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-methylhonokiol, a neolignan biphenol predominantly found in the seeds and bark of Magnolia grandiflora, has emerged as a promising natural product with a diverse pharmacological portfolio. First identified in 1978, this compound has since been the subject of extensive research, revealing its potent anti-inflammatory, neuroprotective, anxiolytic, and anticancer properties. This technical guide provides an in-depth overview of the discovery and history of 4-O-methylhonokiol, its key pharmacological activities with a focus on the underlying molecular mechanisms, and detailed protocols for its isolation and the experimental assays used to characterize its biological effects. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its mode of action.

Discovery and History

4-O-methylhonokiol was first reported in 1978 by El-Feraly and Li from the seeds of the Southern Magnolia, Magnolia grandiflora L.[1]. In their initial investigation of the phenolic constituents of M. grandiflora seeds, they identified 4-O-methylhonokiol as a major neolignan, constituting approximately 10% of the seed's neolignan content. This was significantly higher than the concentrations of the more commonly known magnolol (1-2%) and honokiol (1-2%) in the same plant part[1].

Following its discovery, 4-O-methylhonokiol has been identified in other Magnolia species, including M. officinalis, M. obovata, M. virginiana, and M. garrettii[1][2]. Early studies focused on its structural elucidation and its antimicrobial properties[1]. However, the scope of research has since expanded dramatically to explore its potential as a therapeutic agent for a range of conditions.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4'-Methoxy-3',5-di(prop-2-en-1-yl)[1,1'-biphenyl]-2-ol | [2] |

| Molecular Formula | C₁₉H₂₀O₂ | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| CAS Number | 68592-15-4 | [2] |

Pharmacological Activities and Mechanisms of Action

4-O-methylhonokiol exhibits a broad spectrum of biological activities, primarily attributed to its interaction with multiple molecular targets.

Cannabinoid Receptor Modulation

A significant area of research has been the interaction of 4-O-methylhonokiol with the endocannabinoid system. It is a potent ligand for the cannabinoid receptor 2 (CB2), displaying both inverse agonism and partial agonism through different signaling pathways (cAMP and Ca²⁺, respectively)[2]. This interaction is believed to mediate its anti-inflammatory and neuroprotective effects.

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | > 2.4 µM | |

| CB2 | 50 nM | [2] |

| CB2 (selective activity) | 0.29 µM | [3] |

Anti-inflammatory Effects

4-O-methylhonokiol demonstrates potent anti-inflammatory properties through multiple mechanisms:

-

COX-2 Inhibition: It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins[4][5].

-

NF-κB Inhibition: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This inhibition prevents the translocation of p50 and p65 subunits to the nucleus and suppresses the expression of downstream inflammatory mediators like iNOS and COX-2[6].

| Target | IC₅₀ | Reference |

| COX-1 | 2.4 µM | [5] |

| COX-2 | 0.062 µM | [5] |

| LPS-induced NO generation (Raw 264.7 cells) | 9.8 µM | [6] |

Neuroprotective and Anxiolytic Effects

The neuropharmacological effects of 4-O-methylhonokiol are attributed to its ability to cross the blood-brain barrier and interact with central nervous system targets:

-

GABA-A Receptor Potentiation: It potentiates the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic transmission contributes to its anxiolytic effects[7].

-

Attenuation of Neuroinflammation: By inhibiting neuroinflammatory pathways, 4-O-methylhonokiol has shown potential in models of neurodegenerative diseases[1].

Anticancer Activity

4-O-methylhonokiol has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. A key mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation[8].

| Cell Line | IC₅₀ (µg/mL) | Reference |

| HeLa (cervical cancer) | 12.4 | |

| A549 (lung cancer) | 14.1 | |

| HCT116 (colon cancer) | 14.4 | |

| SCC-9 (oral squamous cancer) | 5.2 | [1] |

| Cal-27 (oral squamous cancer) | 5.6 | [1] |

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

Caption: Key signaling pathways modulated by 4-O-methylhonokiol.

Experimental Workflow: Bioassay-Guided Isolation

Caption: Bioassay-guided isolation of 4-O-methylhonokiol.

Experimental Protocols

Isolation of 4-O-methylhonokiol from Magnolia grandiflora Seeds

This protocol is a generalized procedure based on the principles described in the literature following the initial discovery.

-

Plant Material Preparation: Air-dry the seeds of Magnolia grandiflora at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered seeds with n-hexane at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. Filter the mixture and collect the hexane extract. Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Bioassay-Guided Fractionation (Optional): Test the collected fractions for biological activity (e.g., cannabinoid receptor binding) to identify the fractions containing the compound of interest.

-

Purification: Pool the active fractions containing 4-O-methylhonokiol and re-chromatograph if necessary to achieve high purity.

-

Crystallization: Crystallize the purified 4-O-methylhonokiol from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure crystals.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity of a compound to cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Cell membranes (containing a specific amount of protein).

-

Radioligand (e.g., [³H]CP55,940 for CB1 or [³H]WIN55,212-2 for CB2) at a concentration near its Kd.

-

Varying concentrations of 4-O-methylhonokiol or vehicle (for total binding).

-

A high concentration of a known non-radiolabeled ligand (e.g., unlabeled WIN55,212-2) for determining non-specific binding.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 4-O-methylhonokiol by plotting the percentage of specific binding against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of a compound against COX-2.

-

Reagents: Use a commercial COX fluorescent inhibitor screening assay kit.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

COX assay buffer.

-

Heme.

-

Recombinant human COX-2 enzyme.

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

Varying concentrations of 4-O-methylhonokiol or vehicle.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

-

Initiation of Reaction: Start the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation/590 nm emission) over time.

-

Data Analysis: Calculate the rate of the reaction for each concentration of 4-O-methylhonokiol. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

NF-κB Reporter Assay

This assay measures the effect of a compound on the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transfect them with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of 4-O-methylhonokiol or vehicle.

-

Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF-κB activity by 4-O-methylhonokiol relative to the stimulated control.

PI3K/Akt Pathway Analysis (Western Blot)

This protocol outlines the general steps to investigate the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Treatment and Lysis: Treat cancer cells with varying concentrations of 4-O-methylhonokiol for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-